molecular formula C5H3N3O2S B12523758 3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one CAS No. 832127-92-1

3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B12523758
CAS No.: 832127-92-1
M. Wt: 169.16 g/mol
InChI Key: APIWBODIGXGZNH-UHFFFAOYSA-N
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Description

3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a unique fusion of thieno and triazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-d]triazine derivatives with hydroxylating agents under controlled temperatures and pH levels . The reaction conditions often require the use of catalysts to facilitate the cyclization process and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods utilize automated systems to maintain optimal reaction conditions, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted thieno[2,3-d][1,2,3]triazin-4(3H)-one derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: Shares a similar triazinone core but differs in the fused benzene ring.

    1,2,4-Triazine: Another triazine derivative with different substitution patterns and biological activities.

    1,3,5-Triazine: Known for its applications in agriculture and pharmaceuticals.

Uniqueness

3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its fused thieno ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile scaffold in drug design and material science.

Properties

CAS No.

832127-92-1

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

3-hydroxythieno[2,3-d]triazin-4-one

InChI

InChI=1S/C5H3N3O2S/c9-5-3-1-2-11-4(3)6-7-8(5)10/h1-2,10H

InChI Key

APIWBODIGXGZNH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)N(N=N2)O

Origin of Product

United States

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